![molecular formula C17H13F2N3O4S2 B2467638 N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021124-68-4](/img/structure/B2467638.png)
N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Description
N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first introduced in 1971 and has been used as a treatment for various conditions such as arthritis, gout, and fever.
Scientific Research Applications
Sulfonamide Research Advances
The research on sulfonamides, including compounds like N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, has shown significant advancements, particularly in the areas of enzyme inhibition, anticancer activity, and environmental science. Sulfonamides are recognized for their broad pharmacological activities, including their role as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and tyrosine kinase inhibitors.
Carbonic Anhydrase Inhibition and Anticancer Applications
Sulfonamides have been extensively studied for their CA inhibitory properties, showing promise in treating conditions such as glaucoma by targeting CA II for antiglaucoma drugs and as antitumor agents by targeting CA IX/XII. The development of novel sulfonamides, including those incorporating NO-donating moieties and pazopanib, a tyrosine kinase inhibitor, highlights their significant antitumor activity. This suggests a continuous need for new sulfonamides to act as selective drugs for various diseases, including cancer, indicating their importance in future drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impacts of Polyfluoroalkyl Chemicals
Another area of interest is the study of polyfluoroalkyl chemicals, which can degrade into perfluorinated carboxylic and sulfonic acids. These compounds are persistent and toxic, raising concerns about their environmental fate and effects. Research into microbial degradation pathways and the bioaccumulation potential of these compounds is crucial for understanding and managing their environmental impact (Liu & Avendaño, 2013).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-13(18)14(19)8-10/h2-9H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWACVSGXDSZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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